molecular formula C13H11Cl2NO2 B14509634 1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione CAS No. 63233-35-2

1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione

Katalognummer: B14509634
CAS-Nummer: 63233-35-2
Molekulargewicht: 284.13 g/mol
InChI-Schlüssel: GMGMBUQYJOMOOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione is an organic compound known for its unique chemical structure and properties It features a pyrrolidine-2,5-dione core with a 3,5-dichlorophenyl group and a propylidene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its unique structure makes it a candidate for drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Wirkmechanismus

The mechanism of action of 1-(3,5-dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine-2,5-dione core with a 3,5-dichlorophenyl group and a propylidene substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse research applications .

Eigenschaften

CAS-Nummer

63233-35-2

Molekularformel

C13H11Cl2NO2

Molekulargewicht

284.13 g/mol

IUPAC-Name

1-(3,5-dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione

InChI

InChI=1S/C13H11Cl2NO2/c1-2-3-8-4-12(17)16(13(8)18)11-6-9(14)5-10(15)7-11/h3,5-7H,2,4H2,1H3

InChI-Schlüssel

GMGMBUQYJOMOOC-UHFFFAOYSA-N

Kanonische SMILES

CCC=C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.